molecular formula C16H13FN2O3S B2868588 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 912760-56-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2868588
CAS No.: 912760-56-6
M. Wt: 332.35
InChI Key: LYEILDJVORSGBS-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic benzothiazole derivative designed for research purposes. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its significant interactions with various biological targets . This compound is of particular interest in early-stage drug discovery for the development of potential therapeutic agents. Benzothiazole analogs have demonstrated a wide spectrum of pharmacological activities in scientific research, including serving as positive allosteric modulators for neurological targets such as the muscarinic M4 receptor , and as potent antagonists for other targets like the A2B adenosine receptor . The structural features of this compound, including the 4,7-dimethoxy and 4-fluorobenzamide substituents, are typically incorporated to optimize properties such as binding affinity, selectivity, and metabolic stability. Researchers can utilize this compound as a key chemical tool or a building block for exploring new biological pathways and developing novel inhibitors or modulators for a range of diseases. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEILDJVORSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent methoxylation and fluorobenzamide coupling.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly at the fluorobenzamide moiety, can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe to study biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (ZINC100908645) This compound () shares the 4,7-dimethoxy benzothiazole backbone but introduces a 3-methyl group and exists in a ylidene (imine-like) tautomeric form. The ylidene structure may also influence tautomeric equilibria, affecting reactivity in synthesis or interactions with biological targets .
  • Sulfonyl- and Triazole-Containing Analogs () While structurally distinct, sulfonylbenzamide-triazole hybrids (e.g., compounds [7–9] in ) share functional groups (fluorophenyl, sulfonyl) that modulate electronic properties. For example, the 2,4-difluorophenyl group in these analogs enhances lipophilicity and may improve membrane permeability.

Pharmacological Potential

  • Comparison with If Channel Inhibitors references a tetrahydroisoquinoline-based compound with a 4-fluorobenzamide group acting as an If current channel inhibitor. While structurally distinct, the shared fluorobenzamide motif suggests that the target compound may also exhibit ion channel modulation, warranting further electrophysiological studies .
  • Role of Methoxy and Fluorine Substituents Methoxy groups in the target compound enhance solubility via polar interactions, whereas fluorine in the benzamide moiety balances hydrophobicity. In contrast, halogenated analogs in (e.g., bromo or chloro substituents) prioritize lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing on a variety of research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4,7-dimethoxy-1,3-benzothiazole in the presence of a suitable base. The reaction conditions can significantly affect the yield and purity of the final product. For instance, using solvents like dichloromethane or acetonitrile under controlled temperatures can optimize the reaction efficiency.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Fluorobenzoyl chloride + 4,7-dimethoxy-1,3-benzothiazoleBase (e.g., triethylamine), solvent (DCM)75%
2Purification via column chromatographyEthyl acetate/hexanes>90% purity

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies on related benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.

Case Study: Inhibition of NF-κB Pathway

A study demonstrated that a benzothiazole derivative inhibited the NF-κB signaling pathway in RAW264.7 macrophage cells. This inhibition led to a decrease in nitric oxide production and reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Apoptosis via caspase activation
HeLa (cervical cancer)15.0Cell cycle arrest in G2/M phase
A549 (lung cancer)10.0Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By suppressing the NF-κB pathway, the compound reduces the expression of inflammatory mediators.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Regulation : It affects cell cycle progression by interfering with cyclin-dependent kinases (CDKs), thus halting cancer cell proliferation.

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